molecular formula C23H22N2O3 B554756 H-Asn(Trt)-OH CAS No. 132388-58-0

H-Asn(Trt)-OH

Cat. No.: B554756
CAS No.: 132388-58-0
M. Wt: 374.4 g/mol
InChI Key: BRRPJQYCERAMFI-FQEVSTJZSA-N
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Description

H-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis, preventing unwanted side reactions. This compound is commonly used in solid-phase peptide synthesis (SPPS) to ensure the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of L-asparagine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.

Types of Reactions:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM. This reaction yields free asparagine.

    Substitution: The protected asparagine can undergo substitution reactions where the trityl group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in DCM.

    Substitution: Various reagents depending on the desired substitution, such as other protecting group reagents.

Major Products Formed:

    Deprotection: Free asparagine.

    Substitution: Asparagine derivatives with different protecting groups or functional groups.

Scientific Research Applications

H-Asn(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of the amine group.

    Biology: Employed in the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary function of H-Asn(Trt)-OH is to protect the amine group of asparagine during peptide synthesis. The trityl group prevents unwanted side reactions by blocking the reactive site. During the synthesis process, the trityl group can be selectively removed under acidic conditions, allowing the free amine group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins.

Comparison with Similar Compounds

    H-Gln(Trt)-OH: N-Trityl-L-glutamine, used for protecting the amine group of glutamine.

    H-Cys(Trt)-OH: N-Trityl-L-cysteine, used for protecting the thiol group of cysteine.

    H-His(Trt)-OH: N-Trityl-L-histidine, used for protecting the imidazole group of histidine.

Comparison: H-Asn(Trt)-OH is unique in its application for protecting the amine group of asparagine. Compared to other trityl-protected amino acids, it is specifically used when asparagine is a component of the peptide sequence. Each trityl-protected amino acid has its specific use depending on the functional group that needs protection during peptide synthesis.

Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPJQYCERAMFI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428598
Record name H-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-58-0
Record name N-(Triphenylmethyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine, N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the deprotection of N-terminal trityl-asparagine often incomplete during Fmoc solid-phase peptide synthesis?

A1: The research indicates that the proximity of the trityl protecting group to the amino group in N-terminal H-Asn(Trt)-OH significantly hinders its removal by trifluoroacetic acid (TFA) under standard conditions []. This slow deprotection rate can lead to low peptide yields and product impurities. The study demonstrates that this issue is specific to N-terminal asparagine residues protected with trityl and is not observed with internal asparagine residues or with N-terminal glutamine residues protected by trityl.

Q2: What solution does the research propose to address the incomplete deprotection of this compound?

A2: The study suggests using the methyltrityl (Mtt) protecting group as an effective alternative to the trityl group for N-terminal asparagine residues []. The Mtt group, being more reactive, allows for rapid and complete deprotection under standard TFA conditions, overcoming the limitations associated with the trityl group in this specific context.

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